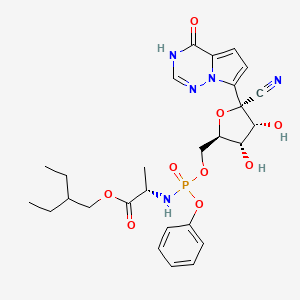
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole is a benzimidazole derivative known for its diverse applications in medicinal chemistry. Benzimidazole compounds are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes reacting 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with m-chloroperoxybenzoic acid in a methylene chloride solution at a pH of about 8.0 to 8.6 . The reaction mixture is then extracted with aqueous NaOH, and the product is crystallized from ethanol .
Chemical Reactions Analysis
5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperoxybenzoic acid yields sulfoxides .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a proton pump inhibitor for treating gastric acid-related disorders.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole involves its interaction with molecular targets such as proton pumps. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing gastric acid secretion . This inhibition is achieved through the formation of a covalent bond with the enzyme, leading to its irreversible inactivation .
Comparison with Similar Compounds
Similar compounds include:
Omeprazole: Another benzimidazole derivative used as a proton pump inhibitor.
Ilaprazole: Known for its potent and long-lasting inhibition of gastric acid secretion.
Compared to these compounds, 5-Methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole offers unique structural features that may enhance its pharmacological efficacy and stability .
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-(4-methylpyridin-3-yl)benzimidazole |
InChI |
InChI=1S/C15H15N3O/c1-10-6-7-16-9-12(10)15-17-13-8-11(19-3)4-5-14(13)18(15)2/h4-9H,1-3H3 |
InChI Key |
HUMQBUAIWWAUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




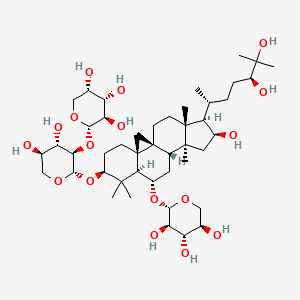
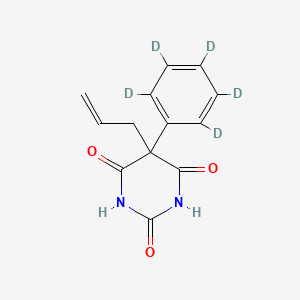
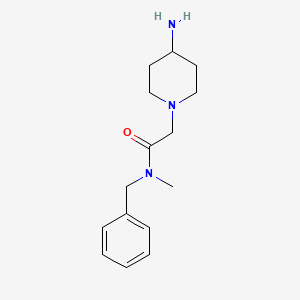

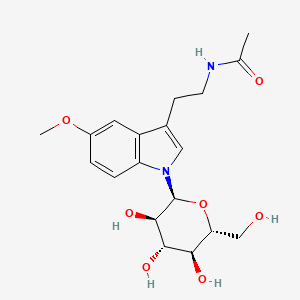
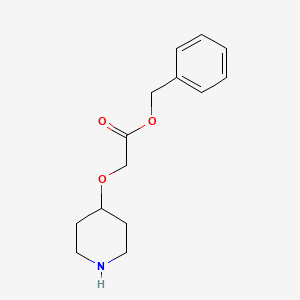
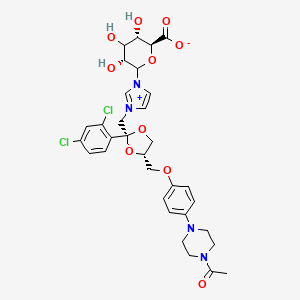
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)


![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
